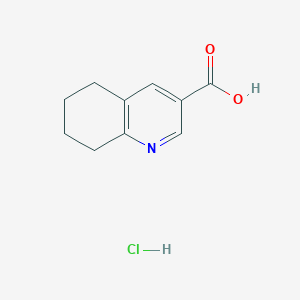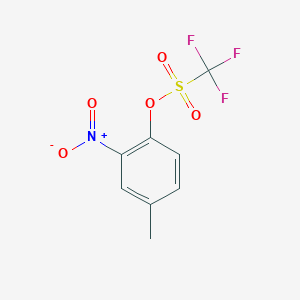
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride
説明
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride, also known as DF-MCX, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in pharmacology and neuroscience. The compound belongs to the class of cyclopropane-containing amines and has been found to exhibit unique properties that make it a promising candidate for drug development.
作用機序
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is believed to exert its effects by acting as a selective serotonin reuptake inhibitor (SSRI). The compound has been found to inhibit the reuptake of serotonin, leading to increased levels of the neurotransmitter in the brain. This increase in serotonin levels is believed to contribute to the compound's antidepressant and anxiolytic effects.
Biochemical and Physiological Effects
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has been found to have a variety of biochemical and physiological effects. In addition to its effects on serotonin reuptake, the compound has been found to modulate the activity of several other neurotransmitter systems, including dopamine and norepinephrine. 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
実験室実験の利点と制限
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has several advantages for use in lab experiments. The compound has been found to be highly selective for serotonin reuptake inhibition, making it a useful tool for studying the role of serotonin in various physiological and pathological processes. Additionally, 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has been found to have good oral bioavailability, making it a useful compound for in vivo studies.
One limitation of 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride is that it has relatively low potency compared to other SSRIs, such as fluoxetine. This may limit its usefulness in certain experimental settings. Additionally, the compound has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet fully understood.
将来の方向性
There are several potential future directions for research on 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride. One area of interest is the compound's potential as a treatment for depression and anxiety disorders. Further studies are needed to determine the safety and efficacy of the compound in humans.
Another potential future direction is the development of 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride analogs with improved potency and selectivity. These compounds may have even greater potential as therapeutic agents for a variety of conditions.
Finally, 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride may have potential as a tool for studying the role of serotonin in various physiological and pathological processes. Further studies are needed to fully understand the mechanisms of action of the compound and its effects on other neurotransmitter systems.
科学的研究の応用
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has been extensively studied for its potential applications in pharmacology and neuroscience. Research has shown that the compound exhibits antidepressant-like effects in animal models and may have potential as a treatment for depression. 2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride has also been found to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, the compound has been shown to have potential as a treatment for neuropathic pain.
特性
IUPAC Name |
2-(2,4-difluorophenyl)-2-methylcyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c1-10(5-9(10)13)7-3-2-6(11)4-8(7)12;/h2-4,9H,5,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMQBHSWKYLCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1N)C2=C(C=C(C=C2)F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Difluorophenyl)-2-methylcyclopropan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



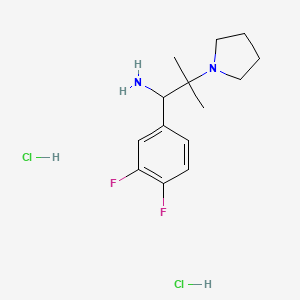
![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1430581.png)
![2-Ethyl-2-[(4-nitrophenyl)methyl]propanedioic acid](/img/structure/B1430583.png)

![[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430589.png)
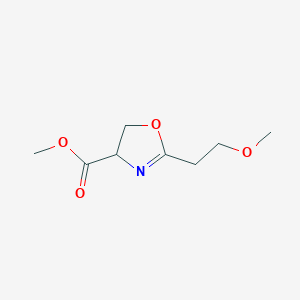
![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1430591.png)
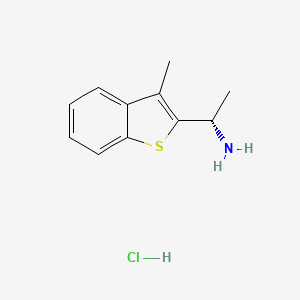

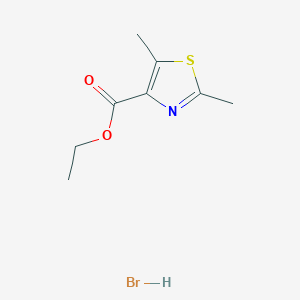
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B1430596.png)
![2-({[2-(2,5-Dimethoxyphenyl)ethyl]amino}methyl)phenol](/img/structure/B1430598.png)
